

solubility and stability of 2-Cyano-4,5-dimethylthiazole in common solvents

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyano-4,5-dimethylthiazole

Cat. No.: B1529511

[Get Quote](#)

An In-depth Technical Guide to the Solubility and Stability of **2-Cyano-4,5-dimethylthiazole**

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of **2-Cyano-4,5-dimethylthiazole**, a heterocyclic compound of interest to researchers and drug development professionals. While direct experimental data for this specific molecule is not extensively published, this paper synthesizes information from structurally related thiazole and cyano-containing compounds to establish a robust predictive profile. It covers theoretical and practical aspects of its solubility in common laboratory solvents and details its stability under various stress conditions as outlined in forced degradation studies. This guide includes detailed, field-proven experimental protocols for determining solubility and assessing stability, supported by workflow diagrams and references to authoritative guidelines. The objective is to equip scientists with the foundational knowledge and practical methodologies required to effectively work with **2-Cyano-4,5-dimethylthiazole** in a research and development setting.

Introduction to 2-Cyano-4,5-dimethylthiazole

2-Cyano-4,5-dimethylthiazole belongs to the thiazole class of heterocyclic compounds, which are five-membered rings containing both sulfur and nitrogen atoms. The thiazole ring is a significant scaffold in medicinal chemistry and is a core component of numerous FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-neoplastic agent Dasatinib^{[1][2]}. The presence of a cyano (-C≡N) group and two methyl (-CH₃) groups on the thiazole ring of the title compound imparts specific chemical characteristics that influence its reactivity, solubility, and

stability. The electron-withdrawing nature of the cyano group can affect the electron density of the thiazole ring, while the methyl groups add lipophilicity. Understanding these properties is critical for its application in drug discovery, agrochemical synthesis, and materials science, where precise control over formulation and shelf-life is paramount[3][4].

Physicochemical Properties

A summary of the core physicochemical properties of **2-Cyano-4,5-dimethylthiazole**, derived from its structure and comparison with similar molecules like 2,4-dimethylthiazole, is presented below[3][5].

Property	Value (Estimated)	Source/Rationale
Molecular Formula	C ₆ H ₆ N ₂ S	Based on chemical structure
Molecular Weight	138.19 g/mol	Calculated from atomic weights
Appearance	Colorless to light yellow liquid or solid	Inferred from similar thiazole derivatives[3]
Boiling Point	>150 °C	Higher than 2,4-dimethylthiazole (146 °C) due to increased polarity from the cyano group[3]
pKa	~1.5 - 2.5	Thiazole nitrogen is weakly basic

Solubility Profile

The solubility of an active compound is a critical parameter that influences its bioavailability, formulation possibilities, and reaction kinetics. The solubility of **2-Cyano-4,5-dimethylthiazole** is dictated by its molecular structure, which possesses both polar (cyano group, thiazole nitrogen) and non-polar (dimethyl groups, thiazole ring) features.

Theoretical Considerations & Predicted Solubility

The principle of "like dissolves like" provides a framework for predicting solubility. The polarity of **2-Cyano-4,5-dimethylthiazole** is intermediate. The cyano group is strongly polar and can act as a hydrogen bond acceptor. The thiazole ring itself has polar characteristics. However, the two methyl groups and the carbon-sulfur backbone contribute to its lipophilic nature.

Based on studies of similar cyano-containing compounds like 2-cyanoacetamide, a predictive solubility profile can be established[6][7]. Polar aprotic solvents are expected to be excellent solvents due to their ability to engage in dipole-dipole interactions without donating a proton that could react with the cyano group.

Experimental Solubility Data (Predictive)

The following table summarizes the predicted solubility of **2-Cyano-4,5-dimethylthiazole** in a range of common laboratory solvents at ambient temperature. This data is extrapolated from the behavior of analogous structures[6][7][8].

Solvent Class	Solvent	Predicted Solubility	Rationale
Polar Aprotic	Dimethyl Sulfoxide (DMSO)	Very Soluble	High polarity, strong dipole-dipole interactions. [9]
Dimethylformamide (DMF)	Very Soluble	High polarity, effectively solvates the cyano group. [6] [7]	
Acetonitrile (ACN)	Soluble	Similar polarity, "like dissolves like". [8] [10]	
Acetone	Soluble	Good polarity for solvating the molecule. [7]	
Polar Protic	Methanol	Moderately Soluble	Can act as a hydrogen bond donor/acceptor but less polar than DMF.
Ethanol	Moderately Soluble	Lower polarity than methanol, solubility decreases with alkyl chain length. [7]	
Water	Sparingly Soluble	The lipophilic methyl groups and thiazole ring limit solubility despite the polar cyano group.	
Non-Polar	Toluene	Sparingly Soluble	Favorable interactions with the non-polar regions of the molecule.
Hexane	Insoluble	Polarity mismatch between the solvent	

and the cyano group.

[9]

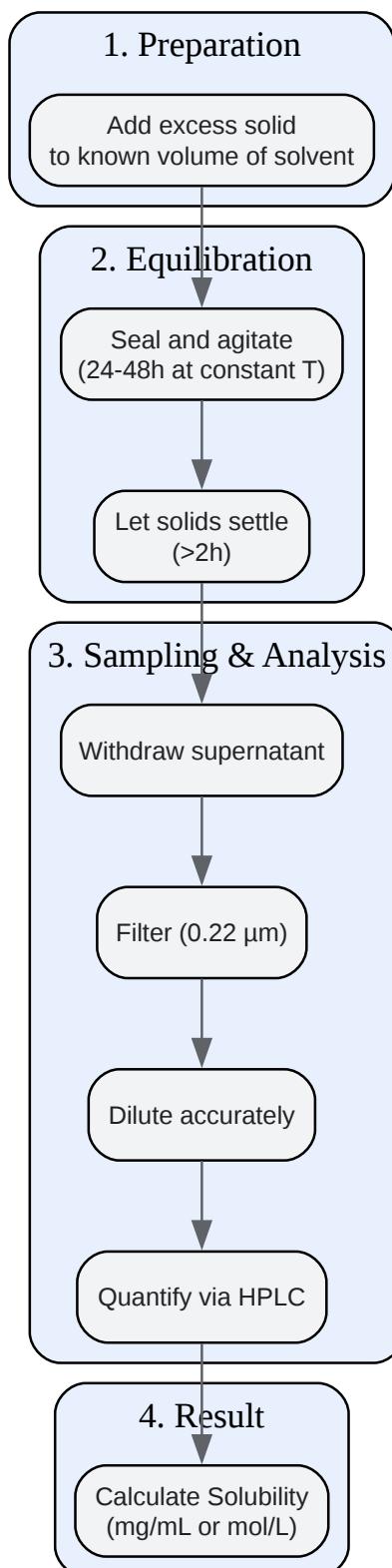
Dichloromethane (DCM)	Soluble	Effective at dissolving moderately polar organic compounds.
		[7]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a reliable method for quantitatively determining the solubility of **2-Cyano-4,5-dimethylthiazole**.

Objective: To determine the saturation solubility of the compound in a chosen solvent at a constant temperature.

Materials:


- **2-Cyano-4,5-dimethylthiazole**
- Selected solvents (e.g., Water, Acetonitrile, Methanol)
- Scintillation vials or sealed flasks
- Shaking incubator or orbital shaker
- Calibrated analytical balance
- Syringe filters (0.22 µm, PTFE or other compatible material)
- HPLC system with UV detector or other suitable quantitative method

Procedure:

- Preparation: Add an excess amount of **2-Cyano-4,5-dimethylthiazole** to a vial containing a known volume (e.g., 5 mL) of the test solvent. The presence of undissolved solid is essential to ensure saturation.

- Equilibration: Seal the vials tightly and place them in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a minimum of 24 to 48 hours to ensure equilibrium is reached[6].
- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.
- Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Avoid disturbing the solid material at the bottom.
- Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any undissolved microparticles.
- Dilution: Accurately dilute the filtered saturate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
- Quantification: Analyze the diluted sample using a pre-validated HPLC method to determine the concentration of **2-Cyano-4,5-dimethylthiazole**.
- Calculation: Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.

Visualization: Solubility Testing Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for equilibrium solubility determination.

Stability Profile

Assessing the chemical stability of a molecule is mandated by regulatory agencies like the ICH and is crucial for determining appropriate storage conditions, shelf-life, and identifying potential degradation products[11].

Factors Influencing Stability

The stability of **2-Cyano-4,5-dimethylthiazole** is influenced by its functional groups:

- Thiazole Ring: While generally stable, thiazole rings can be susceptible to cleavage under harsh oxidative or hydrolytic conditions.
- Cyano Group: The nitrile functionality is prone to hydrolysis under strong acidic or basic conditions, typically converting to a carboxylic acid or an amide intermediate. This process can be slow and requires forcing conditions[12].
- Overall Structure: The molecule as a whole may be sensitive to degradation by light (photolysis) or elevated temperatures.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting a compound to conditions more severe than accelerated stability testing. Its purpose is to identify likely degradation products and establish a "stability-indicating" analytical method capable of separating the intact drug from any degradants[9][11][13].

The typical stress conditions applied are:

- Acid Hydrolysis: (e.g., 0.1 N HCl)
- Base Hydrolysis: (e.g., 0.1 N NaOH)
- Oxidation: (e.g., 3% H₂O₂)
- Thermal Stress: (e.g., 60-80 °C)
- Photolytic Stress: (e.g., ICH-specified light exposure)

The goal is to achieve a target degradation of 5-20% of the parent compound to ensure that the analytical method's specificity is adequately challenged[9].

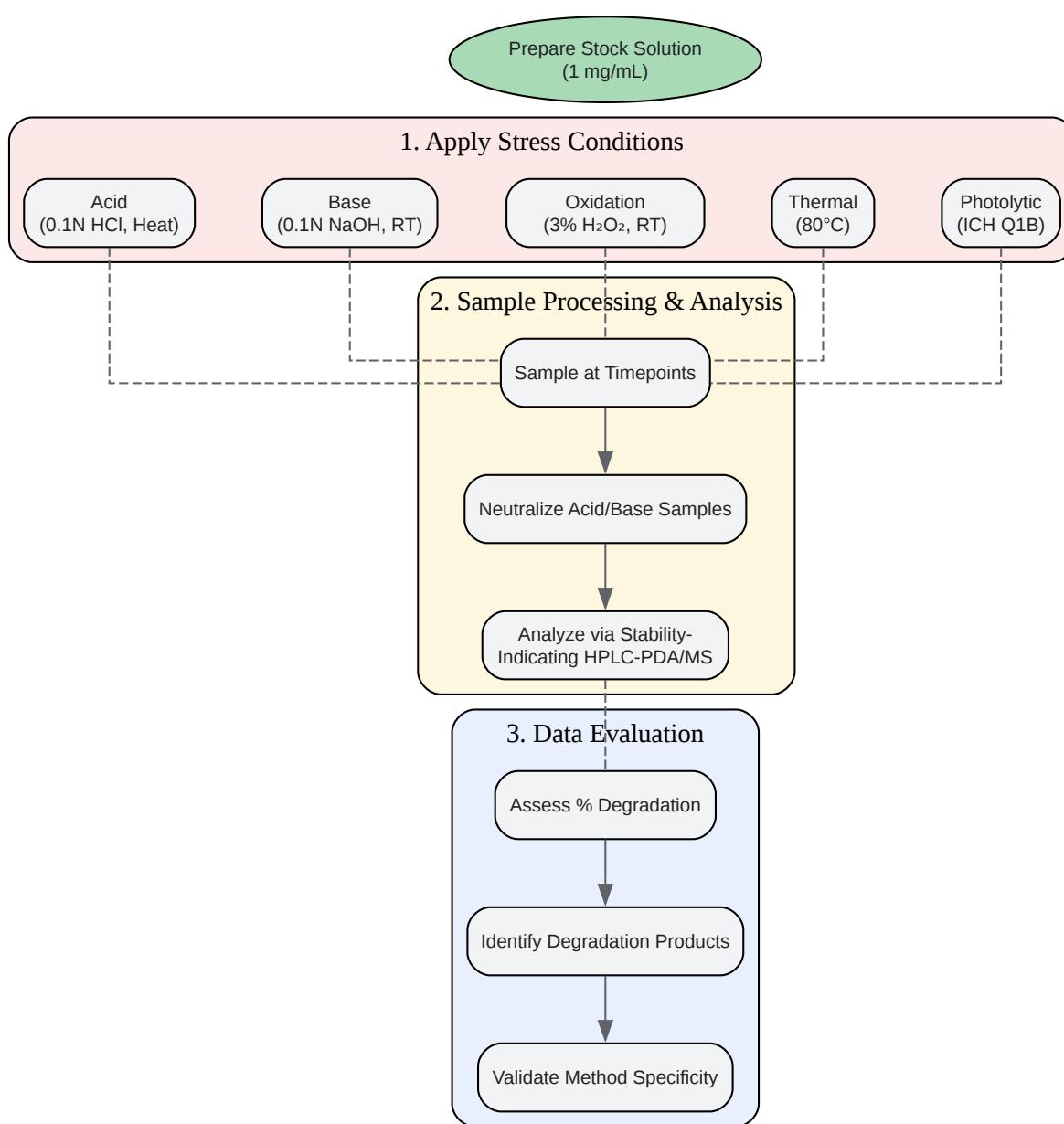
Predicted Degradation Pathways

- Acid/Base Hydrolysis: The primary site of hydrolytic attack is predicted to be the cyano group. Under acidic or basic conditions, it is expected to hydrolyze to 4,5-dimethylthiazole-2-carboxamide and subsequently to 4,5-dimethylthiazole-2-carboxylic acid.
- Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, potentially forming an S-oxide or sulfone. The methyl groups could also be oxidized.
- Photolysis: Exposure to UV light may induce ring cleavage or other complex rearrangements. The stability of related thiazole compounds under light can vary significantly[14].

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study on **2-Cyano-4,5-dimethylthiazole**.

Objective: To identify potential degradants and validate a stability-indicating HPLC method.


Materials:

- **2-Cyano-4,5-dimethylthiazole**
- Reagents: HCl, NaOH, H₂O₂
- Solvents: Acetonitrile, Methanol, Water (HPLC grade)
- Temperature-controlled oven, photostability chamber
- pH meter, volumetric flasks
- HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

- Stock Solution Preparation: Prepare a stock solution of **2-Cyano-4,5-dimethylthiazole** in a suitable solvent (e.g., 1 mg/mL in acetonitrile).
- Applying Stress Conditions:
 - Acid: Mix the stock solution with 0.1 N HCl and heat gently (e.g., 60 °C) for a defined period.
 - Base: Mix the stock solution with 0.1 N NaOH at room temperature.
 - Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.
 - Thermal: Store the solid compound and a solution in an oven at 80 °C.
 - Photolytic: Expose the solid compound and a solution to light as per ICH Q1B guidelines.
- Time Point Sampling: Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).
- Neutralization: For acid and base-stressed samples, neutralize them before analysis (e.g., with NaOH or HCl, respectively).
- Analysis:
 - Inject the stressed samples, along with an unstressed control, into the HPLC system.
 - The HPLC method should be capable of resolving the parent peak from any new peaks that appear. A gradient method is often required[15].
 - Use a PDA detector to check for peak purity and to obtain UV spectra of the parent and degradant peaks. An MS detector is invaluable for structural elucidation of the degradants.
- Data Evaluation:
 - Calculate the percentage degradation of the parent compound.
 - Identify and quantify major degradation products.
 - Perform a mass balance to ensure all major components are accounted for.

Visualization: Forced Degradation Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. jchemrev.com [jchemrev.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2,4-Dimethylthiazole | C5H7NS | CID 10934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pharmtech.com [pharmtech.com]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Exploring anaerobic environments for cyanide and cyano-derivatives microbial degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [solubility and stability of 2-Cyano-4,5-dimethylthiazole in common solvents]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1529511#solubility-and-stability-of-2-cyano-4-5-dimethylthiazole-in-common-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com